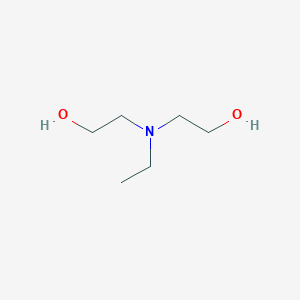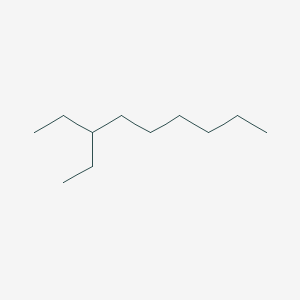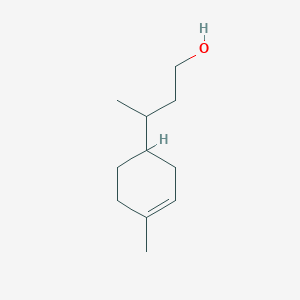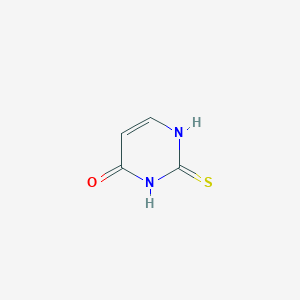
(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine
Overview
Description
®-N-Methyl-1-(naphthalen-1-yl)ethanamine is a chiral amine compound with the molecular formula C12H13N. It is known for its structural similarity to various biologically active compounds and is often used as an intermediate in organic synthesis. The compound features a naphthalene ring, which contributes to its aromatic properties, and a chiral center at the ethanamine moiety, making it an important molecule in stereochemistry.
Mechanism of Action
Target of Action
The primary targets of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine are proteins and other biomolecules . The compound interacts with these targets, inducing alterations in their structure and function .
Mode of Action
The interaction of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine with its targets may involve covalent bonding, hydrogen bonding, or other forms of molecular interactions . This interaction results in changes to the structure and function of the target proteins and biomolecules .
Biochemical Pathways
It is hypothesized that the compound’s interaction with proteins and biomolecules could potentially affect various biochemical pathways .
Pharmacokinetics
The compound is known to be soluble in water , which could potentially influence its bioavailability.
Result of Action
It is hypothesized that the compound’s interaction with proteins and biomolecules leads to alterations in their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine. For instance, the compound is air-sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-1-(naphthalen-1-yl)ethanamine.
Methylation: The primary amine group is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield ®-N-Methyl-1-(naphthalen-1-yl)ethanamine.
Industrial Production Methods: In an industrial setting, the synthesis of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired enantiomer is produced.
Continuous Flow Reactors: To optimize reaction conditions and improve yield and purity.
Types of Reactions:
Oxidation: ®-N-Methyl-1-(naphthalen-1-yl)ethanamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
®-N-Methyl-1-(naphthalen-1-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of dyes and pigments.
Comparison with Similar Compounds
®-1-(Naphthalen-1-yl)ethanamine: The non-methylated version of the compound.
®-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride: A structurally related compound with additional functional groups.
Uniqueness: ®-N-Methyl-1-(naphthalen-1-yl)ethanamine is unique due to its specific chiral center and the presence of both a naphthalene ring and a methylated amine group. This combination of features makes it a valuable intermediate in the synthesis of various complex molecules and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-N-methyl-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYETYHLXPGYQPZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15297-33-3 | |
| Record name | (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)

